Cholesteryl hemisuccinate tris salt
CAS No.: 102601-49-0
Cat. No.: VC0024852
Molecular Formula: C35H61NO7
Molecular Weight: 607.873
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102601-49-0 |
|---|---|
| Molecular Formula | C35H61NO7 |
| Molecular Weight | 607.873 |
| IUPAC Name | 2-amino-2-(hydroxymethyl)propane-1,3-diol;4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C31H50O4.C4H11NO3/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5;5-4(1-6,2-7)3-8/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33);6-8H,1-3,5H2/t21-,23+,24+,25-,26+,27+,30+,31-;/m1./s1 |
| Standard InChI Key | SLDYONDUXRBLLR-XTCKSVDZSA-N |
| SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C.C(C(CO)(CO)N)O |
Introduction
Chemical Identity and Structural Properties
Cholesteryl hemisuccinate tris salt (CAS: 102601-49-0) is a chemically modified cholesterol derivative comprising a cholesterol backbone with an attached succinate group and tris buffer salt . The compound features a complex molecular structure with the empirical formula C31H50O4·C4H11NO3 and a molecular weight of 607.86 g/mol . The IUPAC name is 2-amino-2-(hydroxymethyl)propane-1,3-diol;4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid . The compound is also known by several synonyms including 3β-Hydroxy-5-cholestene 3-hemisuccinate, 5-Cholesten-3β-ol 3-hemisuccinate, and Cholesteryl hydrogen succinate .
Physical and Chemical Characteristics
Cholesteryl hemisuccinate tris salt is typically available as a powder and exhibits specific solubility characteristics that facilitate its use in various biochemical applications . The compound yields a clear, colorless solution when dissolved in methanol at a concentration of 10 mg/ml . Additionally, it demonstrates a solubility of 1.2% in a 6% water solution of CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) .
Table 1: Physicochemical Properties of Cholesteryl Hemisuccinate Tris Salt
Biochemical Characteristics and Mechanisms
Membrane Interactions and Stabilizing Effects
Cholesteryl hemisuccinate tris salt functions as a critical membrane component that effectively mimics native cholesterol in cell membrane systems . As an ionizable anionic detergent, it plays a significant role in stabilizing large unilamellar vesicles, which serve as delivery vehicles for various therapeutic compounds including anticancer drugs, oligonucleotides, and antibiotics . The compound's ability to integrate into lipid bilayers makes it valuable for studies involving membrane organization, fluidity, and function .
Natural cholesterol is a key constituent of eukaryotic cell membranes, particularly abundant in cholesterol-rich lipid rafts where numerous membrane proteins and important membrane activities, including those involved in signal transduction, are localized . Cholesteryl hemisuccinate tris salt effectively replicates these properties, making it an indispensable tool for membrane biology research .
Cytoprotective Effects
One of the most remarkable properties of cholesteryl hemisuccinate tris salt is its ability to protect against various forms of chemical toxicity . Research has demonstrated that administration of this compound provides significant protection against hepatotoxicity induced by carbon tetrachloride, chloroform, acetaminophen, and galactosamine in both rats and mice . Furthermore, it has shown protective effects against the lethal (and presumably cardiotoxic) consequences of adriamycin administration .
Studies have established that maximal protection is achieved when experimental animals are pretreated with a single dose of cholesteryl hemisuccinate (100 mg/kg, intraperitoneal) 24 hours prior to toxic exposure . This protective effect appears to be dependent on the action of the intact anionic molecule, as the non-hydrolyzable ether form (gamma-cholesteryloxybutyric acid, tris salt) demonstrated equivalent protective capacity .
Table 2: Protective Effects of Cholesteryl Hemisuccinate Tris Salt Against Various Toxins
| Toxin | Species Protected | Organ System Protected | Effective Dose | Pretreatment Time |
|---|---|---|---|---|
| Carbon Tetrachloride | Rats and Mice | Liver | 100 mg/kg, i.p. | 24 hours |
| Chloroform | Rats and Mice | Liver | 100 mg/kg, i.p. | 24 hours |
| Acetaminophen | Rats and Mice | Liver | 100 mg/kg, i.p. | 24 hours |
| Galactosamine | Rats and Mice | Liver | 100 mg/kg, i.p. | 24 hours |
| Adriamycin | Rats and Mice | Cardiac (presumed) | 100 mg/kg, i.p. | 24 hours |
Research Applications
Membrane Protein Studies
Cholesteryl hemisuccinate tris salt has become an invaluable tool for researchers studying membrane proteins, particularly those that require cholesterol for proper biological function . Many membrane proteins, including G-protein coupled receptors (GPCRs), cholesterol binding proteins, and amyloid precursor protein, depend on cholesterol binding for their functional integrity . This compound facilitates the investigation of these cholesterol-dependent processes in controlled experimental settings.
The compound is frequently used in combination with other detergents such as N-Dodecyl-β-D-Maltopyranoside for extracting membrane proteins . Additionally, it has been shown to work effectively with Lauryl Maltose Neopentyl Glycol to facilitate the exchange of membrane proteins into Lipid-Cubic Phase (LPC) .
Liposome and Drug Delivery Applications
The stabilizing effect of cholesteryl hemisuccinate tris salt on liposomal structures has led to its incorporation in advanced drug delivery systems . The compound has been utilized as a component of folate-modified self-microemulsifying drug delivery systems, enhancing their stability and efficacy . Liposomal vesicles stabilized with this compound serve as effective delivery vehicles for various therapeutic agents, including anticancer drugs, oligonucleotides, and antibiotics .
Biochemical Assay Applications
In laboratory settings, cholesteryl hemisuccinate tris salt has found utility in various biochemical assay systems . It has been employed in the preparation of solubilization buffers for glucan synthase assays and immunoprecipitation buffers for the immobilization of opioid receptors on paramagnetic beads . Additionally, it has served as a membrane stabilizer for various proteins, including synaptogyrin-1 .
Table 3: Research Applications of Cholesteryl Hemisuccinate Tris Salt
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